3-(3-Methoxy-4-nitrophenoxy)pyrrolidine
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Overview
Description
3-(3-Methoxy-4-nitrophenoxy)pyrrolidine is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a methoxy-nitrophenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(3-Methoxy-4-nitrophenoxy)pyrrolidine typically involves the reaction of 3-methoxy-4-nitrophenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-(3-Methoxy-4-nitrophenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Methoxy-4-nitrophenoxy)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring is known for its ability to interact with various biological pathways, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-Methoxy-4-nitrophenoxy)pyrrolidine can be compared with other similar compounds, such as:
- 3-(3-Methoxy-4-nitrophenoxy)tetrahydrofuran
- 3-(3-Methoxy-4-nitrophenoxy)piperidine
These compounds share similar structural features but differ in the ring structure attached to the methoxy-nitrophenoxy group. The uniqueness of this compound lies in its pyrrolidine ring, which offers distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(3-methoxy-4-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-6-8(2-3-10(11)13(14)15)17-9-4-5-12-7-9/h2-3,6,9,12H,4-5,7H2,1H3 |
InChI Key |
HJGCENPCBUWZMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCNC2)[N+](=O)[O-] |
Origin of Product |
United States |
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